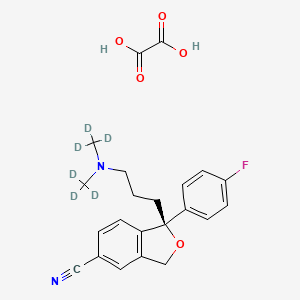
(S)-Citalopram-d6 Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Citalopram-d6 Oxalate is a deuterated form of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Citalopram-d6 Oxalate involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Benzofuran Ring: This involves the cyclization of a deuterated phenylacetonitrile derivative.
Introduction of the Fluorophenyl Group: This step typically involves a Friedel-Crafts acylation reaction.
Formation of the Oxalate Salt: The final step involves the reaction of (S)-Citalopram-d6 with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: (S)-Citalopram-d6 Oxalate undergoes several types of chemical reactions, including:
Oxidation: This can occur at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of (S)-Citalopram-d6, such as N-oxide and halogenated compounds.
Scientific Research Applications
(S)-Citalopram-d6 Oxalate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolic pathways of (S)-Citalopram.
Biology: Employed in studies investigating the biological effects of SSRIs on serotonin transporters.
Medicine: Utilized in clinical research to understand the efficacy and safety of (S)-Citalopram in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development and quality control of antidepressant medications.
Mechanism of Action
(S)-Citalopram-d6 Oxalate exerts its effects by selectively inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), and the pathway involves the modulation of serotonergic signaling, which is crucial for mood regulation .
Comparison with Similar Compounds
(S)-Citalopram: The non-deuterated form of (S)-Citalopram-d6.
Racemic Citalopram: Contains both (S)- and ®-enantiomers of citalopram.
Other SSRIs: Such as fluoxetine, sertraline, and paroxetine.
Uniqueness: (S)-Citalopram-d6 Oxalate is unique due to the presence of deuterium atoms, which can provide more stable pharmacokinetic profiles and reduced metabolic degradation compared to its non-deuterated counterpart. This makes it particularly valuable in pharmacological and metabolic studies.
Properties
IUPAC Name |
(1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRHKOEFSJQNS-RURDCJKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)


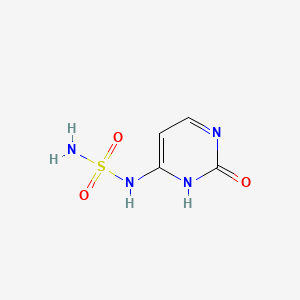
![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)
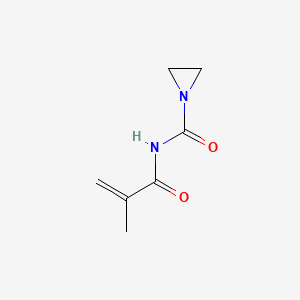

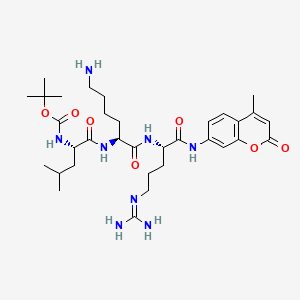
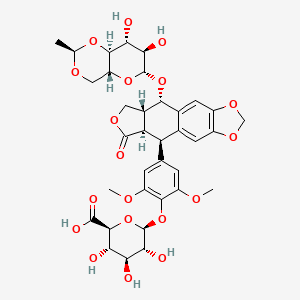
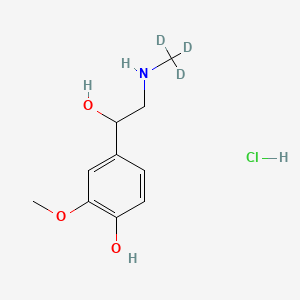
![methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B564174.png)
